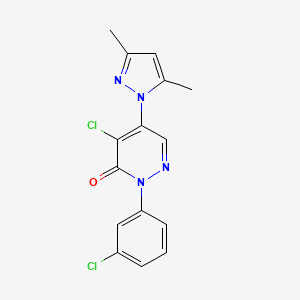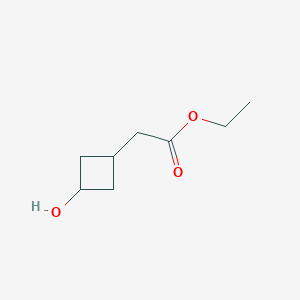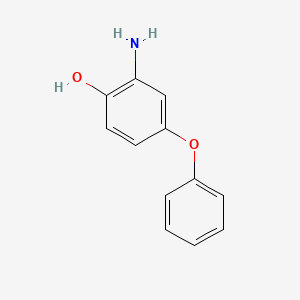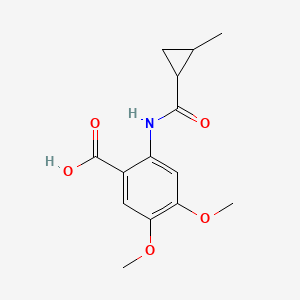
2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride” is a chemical compound with the empirical formula C8H15ClN2S . It is provided by Sigma-Aldrich as part of a collection of unique chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular weight of this compound is 206.74 . Its SMILES string is Cl.CC©c1nc(CCN)cs1 and its InChI is 1S/C8H14N2S.ClH/c1-6(2)8-10-7(3-4-9)5-11-8;/h5-6H,3-4,9H2,1-2H3;1H .Aplicaciones Científicas De Investigación
Agrochemical Applications
Thiazole derivatives are used in the field of agrochemicals . They can be used in the synthesis of various pesticides and herbicides, contributing to the protection of crops from pests and diseases.
Industrial Applications
In the industrial sector, thiazole derivatives are used as photographic sensitizers . They can absorb light and initiate a chemical reaction, which is crucial in the process of developing photographic film.
Pharmaceutical Applications
Thiazole derivatives have a wide range of pharmaceutical applications. They exhibit antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . For example, they are found in the structure of various drugs such as ritonavir (antiretroviral), abafungin (antifungal), and tiazofurin (anticancer) .
Biological Activities
Thiazole-based compounds have been modified at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . This makes them valuable in the development of new therapeutic agents.
Applications in Natural Products
Thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . This highlights their importance in biological systems and their potential for further research and development.
Applications in Material Science
Thiazole derivatives are used in the field of material science, specifically in the production of liquid crystals , sensors , sunscreens , catalysts , dyes , pigments , and chromophores . These applications span a wide range of industries, from electronics to cosmetics.
Applications in Drug Design and Discovery
Thiazoles occupy a prominent place in current medicinal chemistry due to their wide range of applications in the field of drug design and discovery . They appear in the bacitracin, penicillin antibiotics , and various synthetic drugs .
Other Applications
Thiazole derivatives are also used in the field of photosensitizers, rubber vulcanization , and as a basic scaffold found in many natural compounds .
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H301, and the precautionary statements include P301 + P310 . It is also classified as WGK 3, indicating that it poses a high hazard to water .
Mecanismo De Acción
Target of Action
Similar compounds have been used as reagents in the synthesis of heteroarylmethyl amides .
Biochemical Pathways
It’s known that similar compounds are used in the synthesis of heteroarylmethyl amides, which are used as hdl-raising agents . This suggests that it may have an impact on lipid metabolism, but more research is needed to confirm this.
Result of Action
Similar compounds are known to be used in the synthesis of heteroarylmethyl amides, which are used as hdl-raising agents . This suggests that it may have a role in lipid metabolism.
Propiedades
IUPAC Name |
2-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S.ClH/c1-6(2)8-10-7(3-4-9)5-11-8;/h5-6H,3-4,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFLKKNVXIKSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isopropyl-1,3-thiazol-4-YL)ethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-imidazo[4,5-b]pyridin-4-ium-4-olate; acetic acid](/img/structure/B2995890.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]ethanone](/img/structure/B2995894.png)

![N-[4-(tert-butyl)phenyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2995898.png)
![1-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2995899.png)
![4-[(5-bromo-2-chloropyridine-3-sulfonamido)methyl]-N-methylbenzamide](/img/structure/B2995901.png)


![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B2995906.png)
![N'-(5-nitrobenzo[b]thiophene-2-carbonyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide](/img/structure/B2995909.png)
![(E)-3-(4-fluorophenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2995910.png)


![N-[(adamantan-2-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2995913.png)